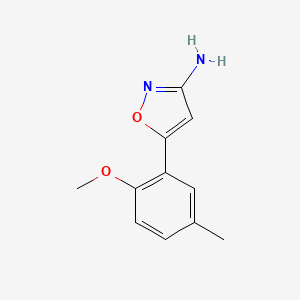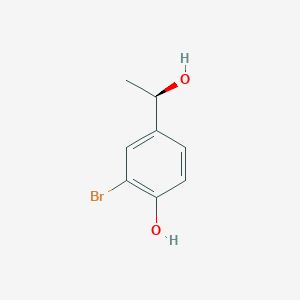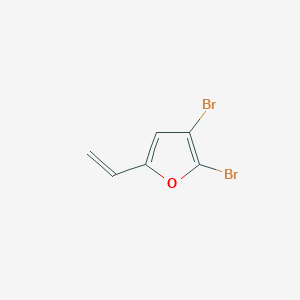
2-Methylcyclobut-1-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylcyclobut-1-ene-1-carboxylic acid is an organic compound characterized by a cyclobutane ring with a carboxylic acid group and a methyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclobut-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the cyclization of 2-methyl-1,3-butadiene with maleic anhydride followed by hydrolysis can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Methylcyclobut-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Methylcyclobut-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Methylcyclobut-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.
2-Methylcyclopropane-1-carboxylic acid: Contains a smaller ring structure, leading to different steric and electronic effects.
Cyclohex-2-ene-1-carboxylic acid: Has a larger ring and different unsaturation, affecting its chemical behavior.
Uniqueness
2-Methylcyclobut-1-ene-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a carboxylic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
分子式 |
C6H8O2 |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
2-methylcyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C6H8O2/c1-4-2-3-5(4)6(7)8/h2-3H2,1H3,(H,7,8) |
InChIキー |
JPSQOKMURYHGDA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


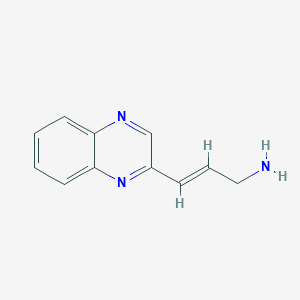
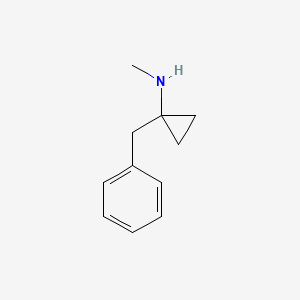
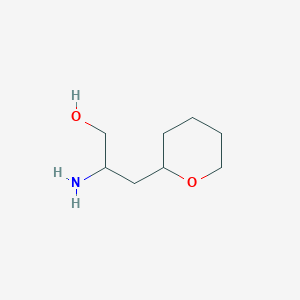
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
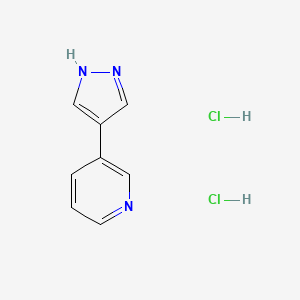
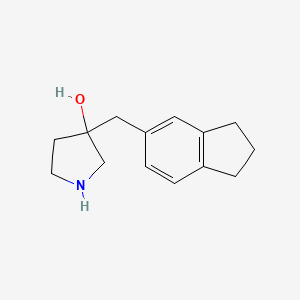
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)


